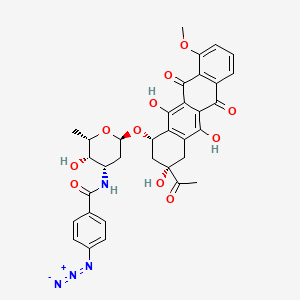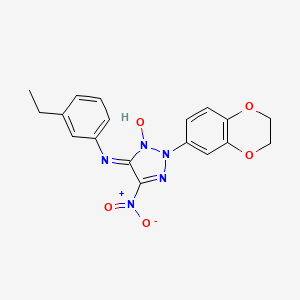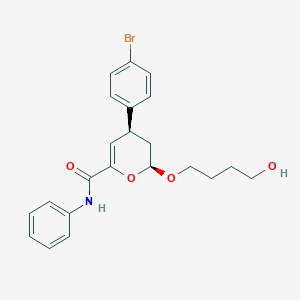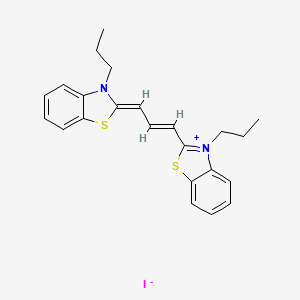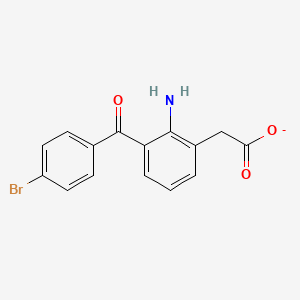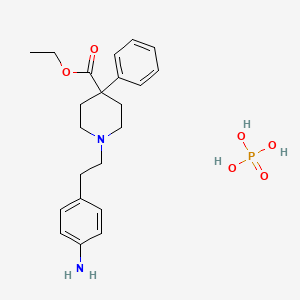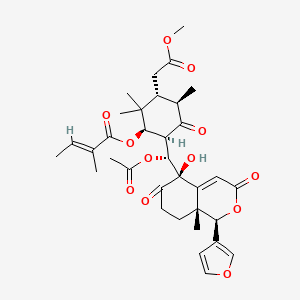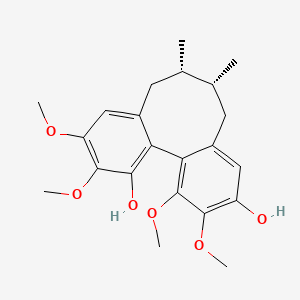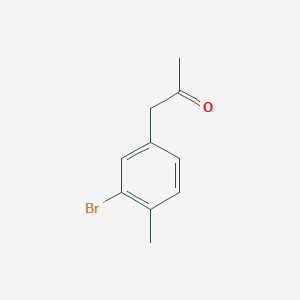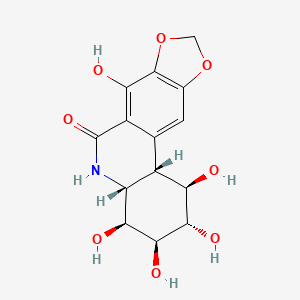
Meglumine salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salicylate meglumine is a compound formed by the combination of salicylic acid and meglumine. Salicylic acid is a well-known compound used for its anti-inflammatory and analgesic properties, while meglumine is a sugar alcohol derived from glucose that contains an amino group modification. This combination enhances the solubility and bioavailability of salicylic acid, making it more effective in its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Salicylate meglumine can be synthesized through a simple acid-base neutralization reaction between salicylic acid and meglumine. The reaction typically involves dissolving salicylic acid in a suitable solvent, such as ethanol or water, and then adding meglumine under controlled temperature and pH conditions. The reaction mixture is stirred until the formation of salicylate meglumine is complete, which can be confirmed through analytical techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In industrial settings, the production of salicylate meglumine follows similar principles but on a larger scale. The process involves the use of large reactors where salicylic acid and meglumine are mixed under controlled conditions. The reaction is monitored continuously to ensure the complete conversion of reactants to the desired product. The final product is then purified and dried to obtain salicylate meglumine in its pure form .
Chemical Reactions Analysis
Types of Reactions
Salicylate meglumine undergoes various chemical reactions, including:
Oxidation: Salicylate meglumine can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of salicylate meglumine can lead to the formation of different carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Salicylate meglumine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and analytical techniques.
Biology: The compound is studied for its effects on biological systems, including its anti-inflammatory and analgesic properties.
Medicine: Salicylate meglumine is used in the formulation of pharmaceuticals for the treatment of pain and inflammation.
Industry: It is used in the production of various industrial products, including cosmetics and personal care items
Mechanism of Action
Salicylate meglumine exerts its effects primarily through the inhibition of the enzyme cyclooxygenase (COX). This inhibition reduces the formation of prostaglandins, which are mediators of inflammation and pain. By reducing prostaglandin synthesis, salicylate meglumine alleviates pain and inflammation. The compound also affects other molecular targets and pathways involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Aspirin (Acetylsalicylic Acid): A widely used nonsteroidal anti-inflammatory drug (NSAID) with similar anti-inflammatory and analgesic properties.
Methyl Salicylate: Another salicylate compound used topically for pain relief.
Choline Salicylate: Used for its analgesic and anti-inflammatory effects.
Uniqueness
Salicylate meglumine is unique due to its enhanced solubility and bioavailability compared to other salicylate compounds. The combination with meglumine allows for better absorption and efficacy, making it a valuable compound in both pharmaceutical and industrial applications .
properties
CAS RN |
23277-50-1 |
|---|---|
Molecular Formula |
C14H23NO8 |
Molecular Weight |
333.33 g/mol |
IUPAC Name |
2-hydroxybenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C7H17NO5.C7H6O3/c1-8-2-4(10)6(12)7(13)5(11)3-9;8-6-4-2-1-3-5(6)7(9)10/h4-13H,2-3H2,1H3;1-4,8H,(H,9,10)/t4-,5+,6+,7+;/m0./s1 |
InChI Key |
UBUJQGDIGRPIEZ-LJTMIZJLSA-N |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC=C(C(=C1)C(=O)O)O |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1=CC=C(C(=C1)C(=O)O)O |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1=CC=C(C(=C1)C(=O)O)O |
synonyms |
meglumine salicylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



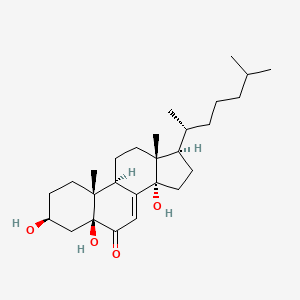
![(1R,3R,9S,11R)-7-(3,4-dihydroxybenzoyl)-4,4,10,10-tetramethyl-3,9,11-tris(3-methylbut-2-enyl)-5-oxatricyclo[7.3.1.01,6]tridec-6-ene-8,13-dione](/img/structure/B1257861.png)
![(5R)-3-(hydroxymethyl)-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B1257863.png)
